

# Quinoline-5-carbohydrazide molecular structure and conformation

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## Compound of Interest

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **Quinoline-5-Carbohydrazide**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Quinoline-5-carbohydrazide** is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for novel therapeutic agents. The biological activity of such molecules is intrinsically linked to their three-dimensional structure and conformational flexibility. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of **quinoline-5-carbohydrazide**. We will explore its structural elucidation through a synergistic approach that combines experimental techniques and computational modeling. This document details the underlying principles of these methodologies, explains the causality behind experimental choices, and presents a logical workflow for characterizing the molecule's conformational preferences, thereby offering a foundational understanding for professionals in drug design and development.

## Introduction: The Structural Imperative in Drug Design

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer,

antimicrobial, and anti-inflammatory properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) **Quinoline-5-carbohydrazide** ( $C_{10}H_9N_3O$ ) represents a versatile derivative, incorporating a hydrazide moiety that is also a common pharmacophore known for its coordination properties and ability to form hydrogen bonds.[\[5\]](#)

The efficacy and selectivity of a drug candidate are governed by its ability to interact with a specific biological target, such as a protein or nucleic acid. This interaction is highly dependent on the molecule's three-dimensional shape, or conformation.[\[6\]](#) A molecule is not a rigid entity but rather an ensemble of interconverting conformers. Identifying the low-energy, biologically relevant conformations is therefore a cornerstone of modern drug discovery. This guide will dissect the structural and conformational features of **quinoline-5-carbohydrazide**, providing the technical foundation necessary for its application in rational drug design.

## Molecular Structure and Synthesis

The foundational structure of **quinoline-5-carbohydrazide** consists of a quinoline ring system with a carbohydrazide group (-CONHNH<sub>2</sub>) attached at the C5 position.

- Molecular Formula:  $C_{10}H_9N_3O$
- Molecular Weight: 187.20 g/mol [\[7\]](#)[\[8\]](#)
- CAS Number: 96541-83-2[\[9\]](#)[\[10\]](#)

## Synthesis Protocol

A common and straightforward synthesis involves the reaction of a quinoline-5-carboxylic acid derivative with hydrazine hydrate. The protocol below is a representative example of this process.

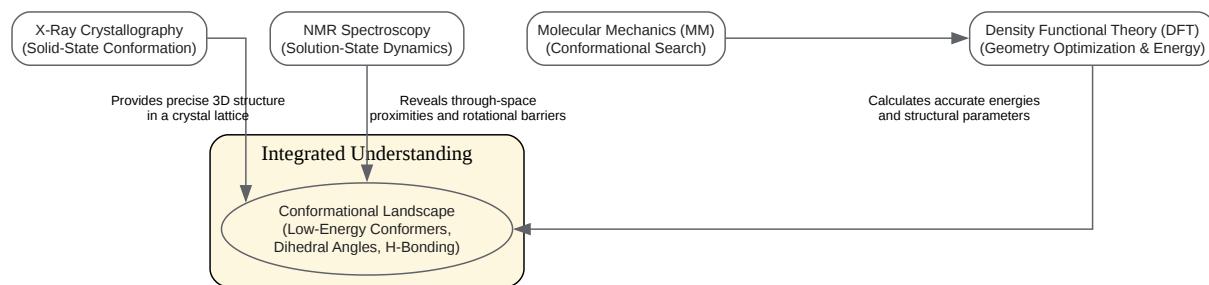
Experimental Protocol: Synthesis of **Quinoline-5-Carbohydrazide**[\[11\]](#)

- Activation of Carboxylic Acid: A solution of 5-quinolincarboxylic acid (1 equivalent) and 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is stirred at room temperature for 2 hours. Causality: CDI is an excellent activating agent that converts the carboxylic acid into a highly reactive acylimidazolide intermediate, which is susceptible to nucleophilic attack by hydrazine.

- **Hydrazinolysis:** Hydrazine hydrate (2 equivalents, typically 80% in water) is added to the mixture.
- **Reaction:** The reaction mixture is stirred at room temperature for an additional 2 hours. The nucleophilic hydrazine attacks the activated carbonyl carbon, displacing the imidazole group.
- **Isolation:** The resulting solid product, **quinoline-5-carbohydrazide**, is collected by filtration, washed with a small amount of cold THF to remove any unreacted starting materials, and dried under a vacuum.[11]

## Determining Molecular Conformation: A Dual Strategy

No single technique can fully characterize the conformational landscape of a molecule.[12] A robust analysis relies on integrating experimental data, which provides real-world measurements, with computational methods, which offer detailed energetic and geometric insights.[13]



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Caption: Integrated workflow for conformational analysis.

## Experimental Determination

**X-Ray Crystallography:** This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[\[14\]](#) It provides unambiguous data on bond lengths, bond angles, and torsional angles within the crystal lattice. For molecules like quinoline-carboxamides, crystallography reveals how intermolecular forces, such as hydrogen bonding and  $\pi$ -stacking, influence the preferred conformation in a packed environment.[\[15\]](#)

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is a powerful technique for studying molecular conformation and dynamics in solution, which often better mimics the physiological environment.[\[12\]](#)[\[13\]](#)

- $^1\text{H}$  NMR: Provides information on the chemical environment of protons.
- Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is crucial for conformational analysis. It detects protons that are close in space ( $< 5 \text{ \AA}$ ), regardless of whether they are connected by bonds. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei, allowing for the determination of relative proton-proton distances and, by extension, the preferred solution-state conformation.

## Computational Analysis

Computational methods are essential for exploring the full conformational space and calculating the relative energies of different conformers.[\[16\]](#)[\[17\]](#)

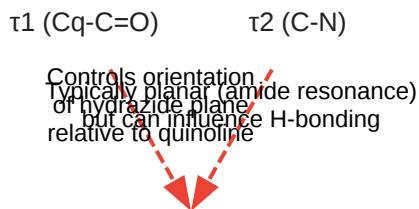
**Molecular Mechanics (MM):** MM methods use classical physics-based force fields to calculate the potential energy of a molecule.[\[18\]](#) They are computationally inexpensive, making them ideal for performing systematic or stochastic conformational searches to identify a broad range of possible low-energy structures.[\[19\]](#)

**Density Functional Theory (DFT):** DFT is a quantum mechanical method that provides a much more accurate description of the electronic structure and energy of a molecule.[\[20\]](#)[\[21\]](#) It is used to perform geometry optimization on the conformers identified by MM searches. This process refines the structures and provides accurate relative energies, allowing for the identification of the most stable conformers. A common and reliable combination for molecules of this type is the B3LYP functional with a 6-311+G(d,p) or larger basis set.[\[22\]](#)[\[23\]](#)

# Conformational Landscape of Quinoline-5-Carbohydrazide

The conformational flexibility of **quinoline-5-carbohydrazide** is primarily determined by rotation around two key single bonds:

- The bond between the quinoline C5 atom and the carbonyl carbon (C-C).
- The bond between the carbonyl carbon and the adjacent nitrogen atom (C-N).



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Caption: Key rotatable bonds in **quinoline-5-carbohydrazide**.

## Key Conformational Features

- Planarity: The quinoline ring system is aromatic and therefore planar. The amide group of the carbohydrazide moiety also exhibits significant planarity due to resonance. The key question is the relative orientation of these two planes, governed by the dihedral angle  $\tau_1$ .
- Intramolecular Hydrogen Bonding: A critical conformational feature in related quinoline-2-carboxamides is the formation of an intramolecular hydrogen bond between the amide N-H and the quinoline nitrogen (N-H $\cdots$ N\_quinoline).<sup>[15]</sup> In **quinoline-5-carbohydrazide**, such an interaction is sterically impossible. However, an intramolecular hydrogen bond between the amide N-H and the terminal -NH<sub>2</sub> group, or between the carbonyl oxygen and a proton on the terminal -NH<sub>2</sub>, could potentially stabilize certain conformations.
- Steric Hindrance: The orientation of the carbohydrazide group is influenced by steric hindrance from the peri-hydrogen at the C4 position of the quinoline ring. This steric clash

likely disfavors conformations where the carbonyl oxygen points towards the C4 position, influencing the potential energy surface around the  $\tau_1$  dihedral angle.

## Predicted Structural Parameters

DFT calculations are essential for quantifying the geometry of the lowest energy conformer. The following table summarizes expected structural parameters based on calculations performed on similar quinoline derivatives.[21][23]

Parameter	Description	Predicted Value (B3LYP/6-311+G(d,p))
C=O Bond Length	Carbonyl double bond	~1.23 Å
C-N Bond Length	Amide C-N bond	~1.36 Å
N-N Bond Length	Hydrazide N-N bond	~1.41 Å
$\tau_1$ (C4-C5-C=O)	Dihedral angle	Likely non-planar to avoid steric clash
$\tau_2$ (C5-C-N-N)	Amide dihedral angle	Near 180° (trans) for planarity

## Expected Spectroscopic Signatures

Experimental analysis would be expected to yield the following characteristic signals.

Technique	Feature	Expected Observation
FT-IR	N-H stretching (amide & amine)	3200-3400 cm <sup>-1</sup> (broad)
	C=O stretching (amide)	1640-1680 cm <sup>-1</sup> (strong)[24]
	C=N/C=C stretching (quinoline)	1500-1620 cm <sup>-1</sup> [21]
UV-Vis	$\pi \rightarrow \pi^*$ transitions	~280-350 nm in a suitable solvent[25][26]
<sup>1</sup> H NMR	Quinoline Protons	7.5 - 9.0 ppm (characteristic splitting)
Amide N-H Proton	~10-11 ppm (can exchange with D <sub>2</sub> O)	
Amine -NH <sub>2</sub> Protons	~4.5-5.5 ppm (broad, can exchange)	

## Implications for Structure-Activity Relationships (SAR)

Understanding the conformational preferences of **quinoline-5-carbohydrazide** is vital for its use as a scaffold in drug discovery.

- Pharmacophore Geometry: The spatial arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O, N atoms) is dictated by the conformation. The lowest energy conformers define the most likely shape the molecule will present to a biological target.
- Receptor Binding: A flexible molecule may adopt a higher-energy conformation to fit into a binding pocket. Computational docking studies, guided by knowledge of the low-energy solution-state conformers, can predict plausible binding modes and help prioritize derivatives for synthesis.[27]
- Bioavailability: Properties like lipophilicity and the potential for intramolecular hydrogen bonding can affect a molecule's ability to cross cell membranes. A conformation with an

internal hydrogen bond may have different solubility and permeability characteristics than an extended, open conformation that interacts more readily with solvent.

## Conclusion

The molecular conformation of **quinoline-5-carbohydrazide** is a complex interplay of amide resonance, steric hindrance, and potential hydrogen bonding. A comprehensive characterization requires a multi-pronged approach, leveraging the strengths of both experimental methods like X-ray crystallography and NMR spectroscopy, and computational techniques such as molecular mechanics and DFT. The insights gained from such studies are not merely academic; they provide an essential, predictive framework for the rational design of novel quinoline-based therapeutic agents, enabling scientists to fine-tune molecular architecture for optimal biological activity.

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